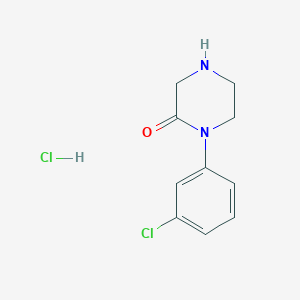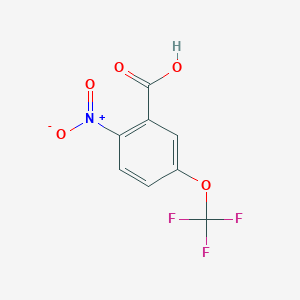
2-Nitro-5-(trifluoromethoxy)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the introduction of nitro and trifluoromethyl groups into the benzene ring, followed by subsequent functionalization to introduce the carboxylic acid group. For example, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a compound with similar functional groups, highlights the reactivity and potential approaches for synthesizing such compounds (Santschi et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2-Nitro-5-(trifluoromethoxy)benzoic acid, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide derivatives, reveals how substitutions on the benzene ring influence the overall structure, including crystal and molecular arrangements. These studies provide insight into the potential structural configurations and steric effects in 2-Nitro-5-(trifluoromethoxy)benzoic acid (Richter et al., 2021).
Chemical Reactions and Properties
The presence of nitro, trifluoromethoxy, and carboxylic acid groups in 2-Nitro-5-(trifluoromethoxy)benzoic acid suggests a variety of chemical reactions it can undergo. These may include electrophilic substitutions facilitated by the nitro group, reactions involving the carboxylic acid group such as esterification, and interactions or transformations influenced by the electron-withdrawing trifluoromethoxy group. The synthesis and reactivity of similar compounds provide valuable information on the types of chemical reactions that 2-Nitro-5-(trifluoromethoxy)benzoic acid might undergo (Tretyakov et al., 2022).
Physical Properties Analysis
The physical properties of compounds like 2-Nitro-5-(trifluoromethoxy)benzoic acid are influenced by their molecular structure. Properties such as melting point, boiling point, solubility, and crystallinity can be deduced from the physical characteristics of structurally similar compounds. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields (Fabiyi & Olanrewaju, 2019).
Chemical Properties Analysis
The chemical properties of 2-Nitro-5-(trifluoromethoxy)benzoic acid, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are central to its application in synthesis and industry. Analyzing the behavior of the nitro group, the electron-withdrawing effect of the trifluoromethoxy group, and the acidity of the carboxylic acid provides insights into the compound's reactivity and potential chemical transformations (Broxton, 1983).
Applications De Recherche Scientifique
Structural Characterization in Drug Precursors
2-Nitro-5-(trifluoromethoxy)benzoic acid plays a crucial role as a precursor in the synthesis of new drug candidates. For instance, its structural analogs, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, have been characterized for their crystal and molecular structures. These compounds serve as precursors for the synthesis of 8-nitro-1,3-benzothiazin-4-ones, which are promising antituberculosis drug candidates, highlighting the potential of nitro trifluoromethoxy benzoic acid derivatives in medicinal chemistry (Richter et al., 2021).
Chemical Synthesis and Evaluation
The compound has also been evaluated in the synthesis and characterization of novel chemical entities. For example, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent-iodine-based electrophilic trifluoromethylating reagent, shows the reactivity and safety advantages of nitro trifluoromethoxy derivatives. This compound is significantly more reactive than its non-nitrated derivative, making it a valuable tool in organic synthesis (Santschi et al., 2014).
Analytical and Environmental Studies
In another aspect, derivatives of 2-nitro-5-(trifluoromethoxy)benzoic acid have been analyzed for their degradation processes. For example, nitisinone, a related compound, has been studied for its stability and degradation pathways using LC-MS/MS. This study sheds light on the stability of nitisinone and its degradation products, contributing to a better understanding of its environmental and analytical aspects (Barchańska et al., 2019).
Catalytic and Sensory Applications
Furthermore, research into the catalytic and sensory applications of metal-organic frameworks (MOFs) incorporating nitrobenzoic acid derivatives has revealed their potential in detecting nitroaromatics and ferric ions. An unexploited pentacarboxylate ligand, related to 2-nitro-5-(trifluoromethoxy)benzoic acid, was used to prepare a MOF that acts as a fluorescent sensor for nitroaromatics and Fe3+, demonstrating the versatility of these compounds in material science (Wang et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
2-nitro-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)17-4-1-2-6(12(15)16)5(3-4)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEIKAXUKWLVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619811 | |
| Record name | 2-Nitro-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(trifluoromethoxy)benzoic acid | |
CAS RN |
189359-65-7 | |
| Record name | 2-Nitro-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-5-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)
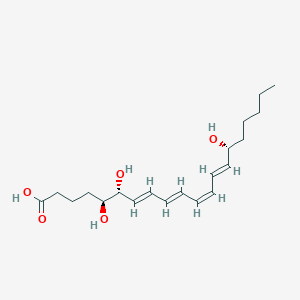


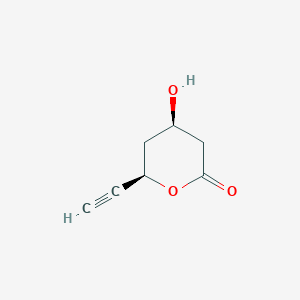

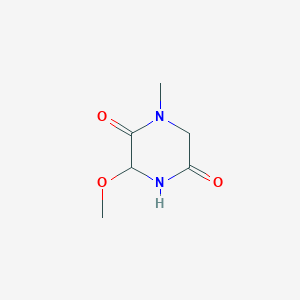
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)

![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)


